molecular formula C12H13Cl3O2 B12453399 (2S,4S)-5,7-dimethyl-2-(trichloromethyl)chroman-4-ol

(2S,4S)-5,7-dimethyl-2-(trichloromethyl)chroman-4-ol

Cat. No.: B12453399
M. Wt: 295.6 g/mol
InChI Key: MTXRTUCHOMXFEQ-WPRPVWTQSA-N
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Description

(2S,4S)-5,7-dimethyl-2-(trichloromethyl)chroman-4-ol is a chiral organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-5,7-dimethyl-2-(trichloromethyl)chroman-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and aldehydes.

    Cyclization Reaction: A cyclization reaction is carried out to form the chroman ring structure. This can be achieved using acid or base catalysis.

    Chiral Resolution: The chiral centers at positions 2 and 4 are resolved using chiral catalysts or reagents to obtain the desired (2S,4S) configuration.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-5,7-dimethyl-2-(trichloromethyl)chroman-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-5,7-dimethyl-2-(trichloromethyl)chroman-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by modulating specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Chromans: Compounds with similar chroman ring structures.

    Trichloromethyl Derivatives: Compounds with trichloromethyl groups.

    Chiral Alcohols: Compounds with similar chiral centers and hydroxyl groups.

Uniqueness

(2S,4S)-5,7-dimethyl-2-(trichloromethyl)chroman-4-ol is unique due to its specific chiral configuration and the presence of both methyl and trichloromethyl groups, which may confer distinct chemical and biological properties.

Biological Activity

(2S,4S)-5,7-dimethyl-2-(trichloromethyl)chroman-4-ol is a synthetic compound that belongs to the class of chroman derivatives. Its structural features include a chroman ring system with multiple methyl and trichloromethyl substituents, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on available research findings.

  • Molecular Formula : C12H12Cl3O
  • Molecular Weight : 287.58 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
  • Antimicrobial Effects : Studies indicate potential antimicrobial activity against various pathogens, suggesting its utility in treating infections.
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to disease processes, particularly those involved in metabolic pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit potent antioxidant effects. For instance, chroman derivatives are known to scavenge free radicals and reduce lipid peroxidation. The mechanism involves the donation of hydrogen atoms to reactive species, thus stabilizing them.

Table 1: Comparative Antioxidant Activity of Related Compounds

Compound NameIC50 Value (µM)Reference
This compoundTBDCurrent Study
Trolox10
Quercetin15

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against a range of bacterial strains. Preliminary results suggest effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLReference
Staphylococcus aureus32Current Study
Escherichia coli64Current Study
Pseudomonas aeruginosa128Current Study

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been evaluated due to its relevance in neurodegenerative diseases like Alzheimer's. In vitro assays have shown promising results.

Case Study: Acetylcholinesterase Inhibition

In a study assessing various chroman derivatives for AChE inhibition:

  • Result : this compound exhibited an IC50 value comparable to established inhibitors.

The biological activity of this compound is hypothesized to involve:

  • Radical Scavenging : The trichloromethyl group may enhance the electron-donating capacity of the compound.
  • Enzyme Binding : Structural analyses suggest that the compound can fit into the active sites of target enzymes like AChE and potentially modify their activity.

Properties

Molecular Formula

C12H13Cl3O2

Molecular Weight

295.6 g/mol

IUPAC Name

(2S,4S)-5,7-dimethyl-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C12H13Cl3O2/c1-6-3-7(2)11-8(16)5-10(12(13,14)15)17-9(11)4-6/h3-4,8,10,16H,5H2,1-2H3/t8-,10-/m0/s1

InChI Key

MTXRTUCHOMXFEQ-WPRPVWTQSA-N

Isomeric SMILES

CC1=CC(=C2[C@H](C[C@H](OC2=C1)C(Cl)(Cl)Cl)O)C

Canonical SMILES

CC1=CC(=C2C(CC(OC2=C1)C(Cl)(Cl)Cl)O)C

Origin of Product

United States

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